molecular formula C11H13BrIN B8123367 (5-Bromo-2-iodo-benzyl)-cyclopropyl-methyl-amine

(5-Bromo-2-iodo-benzyl)-cyclopropyl-methyl-amine

Cat. No.: B8123367
M. Wt: 366.04 g/mol
InChI Key: VOBDRGDLDASZLP-UHFFFAOYSA-N
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Description

(5-Bromo-2-iodo-benzyl)-cyclopropyl-methyl-amine is a chemical compound with the molecular formula C11H13BrIN It is characterized by the presence of bromine and iodine atoms attached to a benzyl ring, which is further connected to a cyclopropyl-methyl-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-iodo-benzyl)-cyclopropyl-methyl-amine typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzyl precursor, followed by the introduction of the cyclopropyl-methyl-amine group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-iodo-benzyl)-cyclopropyl-methyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzyl ring.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-Bromo-2-iodo-benzyl)-cyclopropyl-methyl-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromo-2-iodo-benzyl)-cyclopropyl-methyl-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The cyclopropyl-methyl-amine group may also contribute to the compound’s overall effect by modulating its interaction with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-iodo-benzyl)-diethyl-amine: This compound has a similar structure but with diethyl groups instead of the cyclopropyl-methyl-amine group.

    (5-Bromo-2-iodo-benzyl)-ethyl-amine: Another similar compound with an ethyl group replacing the cyclopropyl-methyl-amine group.

Uniqueness

(5-Bromo-2-iodo-benzyl)-cyclopropyl-methyl-amine is unique due to the presence of the cyclopropyl-methyl-amine group, which imparts distinct chemical and biological properties. This structural difference can lead to variations in reactivity, binding affinity, and overall biological activity compared to its analogs.

Properties

IUPAC Name

N-[(5-bromo-2-iodophenyl)methyl]-N-methylcyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrIN/c1-14(10-3-4-10)7-8-6-9(12)2-5-11(8)13/h2,5-6,10H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBDRGDLDASZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)Br)I)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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